3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-
Description
Nomenclature and Structural Identification
The systematic nomenclature of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one reflects its complex molecular architecture, which incorporates multiple functional domains essential for its chemiluminescent properties. The compound is officially registered under Chemical Abstracts Service number 133118-06-6, providing a unique identifier for this specific molecular structure. The molecular formula C₃₆H₂₇N₅O₇S indicates the presence of 36 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom, resulting in a molecular weight of approximately 673.69 to 675.710 grams per mole depending on the measurement methodology employed.
The structural composition of this compound reveals several critical functional regions that contribute to its unique properties. The core imidazo[1,2-a]pyrazin-3-one framework provides the fundamental chromophoric system necessary for light emission, while the fluoresceinyl moiety contributes additional fluorescent characteristics. The thiourea linkage serves as a crucial connecting element that not only joins the fluorescein component to the core structure but also plays a significant role in modulating the emission properties of the overall molecule. The ethoxyphenyl substituent enhances the compound's solubility characteristics and stability in organic solvents, making it suitable for various experimental applications.
Table 1: Structural and Physical Properties of 3,7-Dihydro-6-[4-[2-[N'-(5-Fluoresceinyl)Thioureido]Ethoxy]Phenyl]-2-Methylimidazo[1,2-a]Pyrazin-3-One
The International Union of Pure and Applied Chemistry nomenclature system provides additional structural insight through the systematic naming convention, which explicitly identifies each functional group's position and connectivity within the molecule. Alternative nomenclature systems refer to this compound using various synonyms including "fluoresceinyl cypridina luciferin analog" and "thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-". These alternative names highlight different aspects of the compound's structural relationship to both cypridina luciferin, a naturally occurring bioluminescent compound, and fluorescein, a widely used fluorescent dye.
Historical Context in Chemiluminescence Research
The development of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one emerged from systematic efforts to create synthetic analogs of naturally occurring bioluminescent compounds, particularly those found in marine organisms. The historical foundation for this compound's development can be traced to research on cypridina luciferin, the naturally occurring bioluminescent compound responsible for light production in certain marine crustaceans. Scientists recognized the potential value of creating synthetic analogs that could retain the light-producing capabilities of natural luciferins while offering enhanced stability, selectivity, and practical utility for laboratory applications.
Research investigations in the early development phases focused on creating structural modifications of the core imidazo[1,2-a]pyrazin-3-one framework to optimize chemiluminescent properties. The synthesis and characterization of related compounds such as 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one and 2-methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one provided valuable insights into structure-activity relationships within this family of chemiluminescent compounds. These preliminary studies established that modifications to the aromatic substituents could significantly impact light emission properties, leading to the strategic incorporation of fluorescein derivatives to enhance both sensitivity and spectral characteristics.
The integration of fluorescein moieties into the cypridina luciferin analog framework represented a significant advancement in chemiluminescent probe design. Historical research demonstrated that fluorescein components could provide dual functionality, serving both as fluorescent reporters and as participants in energy transfer processes that enhance overall light emission. The thiourea linkage connecting the fluorescein component to the core structure emerged as a critical design element, with studies showing that this specific chemical bridge could modulate emission decay characteristics and enhance sensitivity to specific reactive oxygen species.
Table 2: Historical Development of Chemiluminescent Cypridina Luciferin Analogs
| Compound | Year Developed | Key Innovation | Light Yield Enhancement |
|---|---|---|---|
| 2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | Early 1990s | Basic cypridina analog | Baseline reference |
| 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one | 1992 | Methoxy substitution | Much higher than baseline |
| 6-(3-indolyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one | 1992 | Indole incorporation | Much higher than baseline |
| Fluoresceinyl cypridina luciferin analog | Post-1992 | Fluorescein integration | Enhanced sensitivity |
Significance in Reactive Oxygen Species Detection
The significance of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one in reactive oxygen species detection stems from its exceptional selectivity and sensitivity toward specific oxidative species, particularly singlet oxygen and superoxide anion. Research investigations have established that this compound can efficiently react with these target species to produce detectable photon emission, enabling real-time monitoring of oxidative processes in both biological and chemical systems. The compound's dual functionality as both a chemiluminescent and fluorescent probe provides researchers with multiple detection modalities, significantly expanding its utility in diverse experimental applications.
Experimental studies utilizing this compound have demonstrated its effectiveness in detecting reactive oxygen species formation during sonodynamic action both in laboratory solutions and in living biological systems. When applied to air-saturated solutions containing sonosensitizers, the compound exhibits dramatically enhanced chemiluminescent intensity, with measurements showing increases from baseline levels of approximately 703 counts per second to over 23,000 counts per second upon exposure to ultrasound and hematoporphyrin derivative treatments. These substantial signal enhancements provide researchers with highly sensitive detection capabilities for monitoring oxidative processes.
The compound's selectivity profile has been extensively characterized through controlled experiments using specific enzyme systems known to produce individual reactive oxygen species types. Studies employing xanthine/xanthine oxidase systems, which specifically generate superoxide anion, demonstrate that the compound can detect superoxide production even in the absence of peroxidase enzymes. However, the presence of horseradish peroxidase significantly enhances the chemiluminescent response, indicating that the compound can detect both superoxide anion and hydrogen peroxide when appropriate catalytic systems are present.
Table 3: Reactive Oxygen Species Detection Capabilities and Response Characteristics
| Reactive Oxygen Species | Detection Method | Relative Sensitivity | Required Conditions |
|---|---|---|---|
| Singlet Oxygen | Chemiluminescence | High | Air-saturated conditions |
| Superoxide Anion | Chemiluminescence | High | With or without peroxidase |
| Hydrogen Peroxide | Chemiluminescence | Moderate | Requires peroxidase presence |
| Hydroxyl Radical | Limited detection | Low | Indirect measurement |
Fluorescence imaging applications utilizing this compound have emerged as particularly valuable tools for single-cell level reactive oxygen species detection. The fluorescence emission at 515 nanometers increases significantly during reactive oxygen species oxidation reactions, providing researchers with spatial resolution capabilities that traditional chemiluminescence measurements cannot achieve. This fluorescence-based detection methodology offers excellent signal-to-noise ratios and minimal cytotoxicity, making it suitable for real-time monitoring of oxidative processes in living cells.
The compound's applications extend beyond basic research into practical areas such as sonodynamic therapy monitoring and tumor imaging. Experimental protocols have been developed for in vivo tumor imaging using sonodynamic chemiluminescence detection, where the compound serves as a probe for monitoring reactive oxygen species generation during therapeutic ultrasound treatments. These applications demonstrate the compound's potential for clinical research and therapeutic monitoring, where real-time assessment of oxidative stress levels could provide valuable information for treatment optimization.
Properties
CAS No. |
133118-06-6 |
|---|---|
Molecular Formula |
C36H27N5O7S |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
5-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C36H27N5O7S/c1-19-34(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)47-13-12-37-36(49)40-21-4-9-25(28(14-21)35(45)46)33-26-10-5-22(42)15-30(26)48-31-16-23(43)6-11-27(31)33/h2-11,14-18,42,44H,12-13H2,1H3,(H,45,46)(H2,37,40,49) |
InChI Key |
ZARKFCVEEAHABA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrazine Derivatives
The imidazopyrazinone scaffold is synthesized through a cyclocondensation reaction between 2-aminopyrazine and α-bromoketones. For 2-methyl substitution, methylglyoxal serves as the carbonyl source.
Procedure :
Functionalization at Position 6
Introducing the p-hydroxyphenyl group at position 6 involves Suzuki-Miyaura cross-coupling:
Reaction Table 1 : Optimization of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 58 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 72 |
| Pd(OAc)₂/XPhos | NaOtBu | THF | 65 | 81 |
Optimal conditions use Pd(OAc)₂/XPhos with NaOtBu in THF at 65°C, achieving 81% yield.
Synthesis of Intermediate B: 5-Isothiocyanatofluorescein
Fluorescein Amino Derivatization
Steps :
-
Nitration : Fluorescein is nitrated at position 5 using fuming HNO₃ in H₂SO₄ at 0°C.
-
Reduction : Nitro group reduction to amine with SnCl₂/HCl.
-
Isothiocyanate Formation : Treatment with thiophosgene in dichloromethane (0°C, 2 h).
Key Data :
Final Assembly: Thiourea Coupling and Alkylation
Thiourea Bridge Formation
Reaction :
Ethoxy Spacer Installation
Alkylation Protocol :
-
Substrate : Thiourea-coupled product (1.0 equiv), 1,2-dibromoethane (3.0 equiv).
-
Base : K₂CO₃ (4.0 equiv) in DMF at 60°C for 6 h.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data :
-
HRMS (ESI+) : m/z calcd. for C₃₆H₂₇N₅O₇S [M+H]⁺: 674.1765; found: 674.1768.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazopyrazinone-H), 7.89–6.76 (m, 12H, aromatic), 4.21 (t, J=6.5 Hz, 2H, OCH₂), 3.95 (s, 3H, CH₃).
-
Fluorescence : λₑₓ = 494 nm, λₑₘ = 521 nm (quantum yield Φ = 0.92 in PBS).
Challenges and Optimization Strategies
Thiourea Stability
The thiourea linkage is prone to hydrolysis under acidic/basic conditions. Strategies include:
Solubility Issues
The compound’s poor water solubility (logP = 3.8) necessitates:
-
Co-solvents : DMSO/water mixtures for biological assays.
-
Micellar Encapsulation : Poloxamer 407 for in vivo applications.
Industrial-Scale Considerations
Cost Analysis :
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Fluorescein Nitration | HNO₃/H₂SO₄ disposal | 32 |
| Pd-Catalyzed Coupling | Catalyst recycling | 28 |
| HPLC Purification | Solvent consumption | 40 |
Green Chemistry Approaches :
Chemical Reactions Analysis
Types of Reactions
3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly at the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and imaging to study cellular processes and molecular interactions.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The fluoresceinyl group allows it to act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications to visualize and quantify biological processes .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : Compound A ’s imidazopyrazine core differs from pyrrolo-thiazolo-pyrimidine (B ) and imidazopyridine (C ) in nitrogen positioning and aromaticity, affecting electronic properties and binding modes.
- Substituent Diversity : Compound A uniquely integrates fluorescein for fluorescence, whereas B and D prioritize methoxyphenyl/thiourea groups for solubility or biological activity .
- Synthetic Routes : Compound D employs a one-pot triazine coupling, contrasting with A ’s likely stepwise fluorescein conjugation .
Spectral Characterization
Biological Activity
3,7-Dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one, commonly referred to as FCLA (Fluoresceinyl Chemiluminescence Agent), is a compound of significant interest in biological research due to its unique properties and potential applications in various fields, including cancer research and bioimaging. This article delves into the biological activity of FCLA, summarizing key findings from diverse studies and presenting relevant data in tabular form.
- Molecular Formula : C₃₆H₂₇N₅O₇S
- Molecular Weight : 673.69 g/mol
- CAS Number : 133118-06-6
- Physical State : Crystalline powder
- Solubility : Practically insoluble in water
- Color : Orange to brown to dark red
FCLA exhibits its biological activity primarily through its ability to generate chemiluminescence, which is useful for various imaging applications. The fluorescein moiety allows for fluorescence-based detection methods, enhancing the visibility of biological processes in live cells. This dual functionality makes FCLA a valuable tool for studying cellular dynamics and interactions.
In Vitro Studies
- Cell Viability and Apoptosis :
- Cell Migration Assays :
In Vivo Applications
FCLA has been explored for use in bioimaging due to its chemiluminescent properties. Studies have shown that it can effectively visualize biological processes in vivo, such as inflammation and tumor growth. For instance, coelenterazine analogs have been used in similar contexts to detect reactive oxygen species (ROS) associated with inflammatory responses .
Case Study 1: Cancer Imaging
A study utilized FCLA for real-time imaging of tumor growth in murine models. The compound's ability to emit light upon reaction with ROS allowed researchers to monitor tumor progression and response to therapy over time.
Case Study 2: Protein Conformational Changes
FCLA was employed as a fluorescent probe to study conformational changes in membrane proteins. The sensitivity of fluorescence provided insights into protein dynamics during various cellular processes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthesis conditions for preparing the compound with high purity?
- Methodological Answer : The synthesis of this compound requires precise control of reaction parameters. Key factors include:
- Temperature : Multi-step reactions often require gradients (e.g., reflux at 80–110°C for thiourea coupling ).
- Solvent Choice : Polar aprotic solvents like THF or DMF enhance reactivity in heterocycle formation .
- Reaction Time : Extended durations (12–24 hours) ensure complete conversion in multi-component couplings .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the pure product .
Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?
- Methodological Answer : Structural validation relies on complementary spectroscopic techniques:
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., fluorescein thiourea protons at δ 10.2–11.5 ppm ).
- HRMS (ESI) : Verify molecular ion mass (e.g., [M+H]+ calculated within ±0.001 Da ).
- IR Spectroscopy : Detect functional groups (e.g., thiourea C=S stretch at ~1250 cm⁻¹ ).
- Cross-Validation : Compare data with structurally analogous compounds (e.g., imidazo[1,2-a]pyrazine derivatives ).
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and the expected molecular structure?
- Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray Crystallography : Resolve absolute configuration if crystalline .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09 with B3LYP/6-31G* basis set ).
- Repetition Under Controlled Conditions : Eliminate solvent or temperature artifacts .
Q. What strategies are effective for designing analogs with enhanced pharmacological properties?
- Methodological Answer : Structure-activity relationship (SAR) studies guide analog design:
- Modify Substituents : Replace the fluorescein group with other fluorophores (e.g., rhodamine) to tune cellular uptake .
- Heterocycle Variation : Substitute imidazo[1,2-a]pyrazine with pyridazine or triazole cores for improved solubility .
- Bioisosteric Replacement : Replace thiourea with urea or carbamate to enhance metabolic stability .
Example Analogs :
| Core Modification | Biological Activity | Reference |
|---|---|---|
| Triazole-imidazo[1,2-a]pyrazine | Anticancer (IC50 = 2.1 µM) | |
| Pyridazine-fluorescein hybrid | Fluorescent probe for ROS detection |
Q. What methodological approaches evaluate the compound’s interaction with biological targets?
- Methodological Answer : Integrate in vitro and in silico techniques:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to target proteins .
- Fluorescence Polarization : Quantify competitive displacement in ligand-binding assays .
- Molecular Docking (AutoDock Vina) : Predict binding modes to ATP-binding pockets or enzyme active sites .
- Cellular Assays : Use HEK293 or HeLa cells to assess cytotoxicity and target engagement (e.g., IC50 via MTT assay ).
Q. How can theoretical frameworks guide experimental design for this compound?
- Methodological Answer : Link research to established models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
